3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
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Overview
Description
3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound with potential applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes a furan ring fused with a cyclopentane ring and multiple hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves the reduction of dimethyl 3,4-furandicarboxylate. This reduction can be achieved using various reducing agents under controlled conditions. For instance, the reduction of dimethyl 3,4-furandicarboxylate with sodium borohydride in methanol has been reported as an effective method .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic processes, which offer a sustainable and environmentally friendly approach. Enzymatic polymerization using Candida antarctica lipase B (CALB) has been explored for the synthesis of related compounds, indicating the potential for similar methods to be applied to this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxymethyl groups present in the compound make it susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized or reduced derivatives, depending on the specific reaction conditions employed .
Scientific Research Applications
3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one has several scientific research applications. In chemistry, it is used as a monomer for the synthesis of polyesters and other polymers. Its unique structure imparts desirable properties such as thermal stability and rigidity to the resulting polymers . In biology and medicine, derivatives of this compound are being explored for their potential antimicrobial and anticancer activities . Additionally, in the industry, it is used in the production of bio-based materials and as a precursor for various chemical syntheses .
Mechanism of Action
The mechanism of action of 3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The furan ring structure also contributes to its chemical behavior, allowing it to undergo various transformations under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2,5-bis(hydroxymethyl)furan and 5-hydroxymethylfurfural. These compounds share structural similarities with 3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one, particularly in the presence of hydroxymethyl groups and furan rings .
Uniqueness: What sets this compound apart is its fused cyclopentane ring, which imparts additional rigidity and stability to the molecule.
Properties
IUPAC Name |
3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYPTQQTJGQJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C1CO)C(C(=O)O2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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